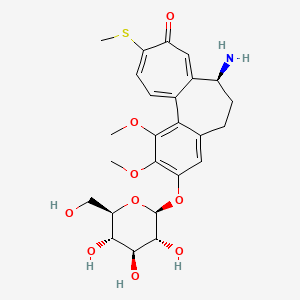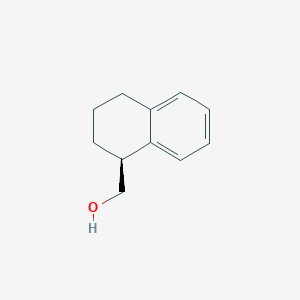
N-Desmethyl Azithromycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Azithromycin B is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the core structure of azithromycin, which includes a 15-membered lactone ring and multiple sugar moieties. This compound is known for its antibacterial properties and is used in various research and clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Azithromycin B typically starts with erythromycin A oxime as the precursor. The process involves several key steps:
Beckmann Rearrangement: Erythromycin A oxime undergoes Beckmann rearrangement to form the corresponding lactam.
Reduction: The lactam is then reduced using potassium borohydride to yield the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Raw Material Procurement: Erythromycin A oxime is sourced in bulk.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Azithromycin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify its structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-Desmethyl Azithromycin B has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its interactions with bacterial ribosomes and its effects on protein synthesis.
Medicine: Research focuses on its potential as an antibiotic and its efficacy against various bacterial infections.
Mechanism of Action
N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The compound also exhibits immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: The precursor to azithromycin, with a 14-membered lactone ring.
Uniqueness
N-Desmethyl Azithromycin B is unique due to the removal of a methyl group, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its antibacterial spectrum, potency, and side effect profile compared to its parent compound, azithromycin .
Properties
CAS No. |
857078-26-3 |
|---|---|
Molecular Formula |
C₃₇H₇₀N₂O₁₁ |
Molecular Weight |
718.958 |
Synonyms |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-o |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



